molecular formula C10H9N3O2 B1424896 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid CAS No. 1055971-67-9

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

Cat. No.: B1424896
CAS No.: 1055971-67-9
M. Wt: 203.2 g/mol
InChI Key: UABQBYRTVXIXHV-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a high-value chemical building block designed for use in life science research and medicinal chemistry . This compound features a pyridine core functionalized with a carboxylic acid group and a 1-methyl-1H-pyrazol-4-yl substituent, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application is as a key precursor in the development of novel bioactive compounds. Notably, this scaffold is integral to the structure of advanced research compounds, such as VU6004256, which is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR) investigated for potential applications in neuroscience . The carboxylic acid moiety allows for further derivatization, typically through amide coupling or esterification reactions, to create a diverse array of target molecules. As a heteroaromatic system, it is of significant interest in the exploration of new kinase inhibitors and other therapeutic targets . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-9(5-12-13)7-2-8(10(14)15)4-11-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABQBYRTVXIXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055971-67-9
Record name 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole with 3-cyanopyridine under acidic or basic conditions to form the desired carboxylic acid derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has demonstrated that 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, derivatives of this acid showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent efficacy, particularly in certain synthesized analogs .

2. Anticancer Potential
The pyrazole and pyridine derivatives are known for their anticancer activities. Studies have reported that compounds containing the pyrazole structure exhibit promising results in inhibiting tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .

3. Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized product.

Table 1: Synthesis Overview

StepReagents UsedConditionsYield (%)
1Picolinohydrazide + AnhydrideRoom Temperature75%
2Hydrolysis with NaOHReflux85%

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in disease pathways, further supporting its potential therapeutic applications .

Mechanism of Action

The mechanism by which 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
  • Molecular Formula : C₁₀H₉N₃O₂
  • Molecular Weight : 203.20 g/mol
  • CAS Number : 220461-82-5
  • SMILES : CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O
  • InChIKey : UABQBYRTVXIXHV-UHFFFAOYSA-N

Structural Features: The compound consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 1-methylpyrazole moiety.

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of this compound with analogous compounds:

Compound Name Molecular Formula Substituent/Structure Molecular Weight Key Properties/Applications References
This compound C₁₀H₉N₃O₂ Pyrazole at 5-position 203.20 Potential pharmacophore, drug design
5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid C₈H₆N₄O₂ Triazole at 5-position 190.16 Forms Co(II) complexes, photocatalysis
6-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid C₁₀H₉N₃O₂ Pyrazole at 6-position 203.20 Structural isomer, different geometry
5-(4-bromophenyl)pyridine-3-carboxylic acid C₁₂H₈BrNO₂ Bromophenyl at 5-position 292.10 Increased lipophilicity, halogen interactions
1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₁₃H₁₃N₅O₂ Fused pyrazolo-pyridine 271.28 Enhanced rigidity, possible kinase inhibition

Key Observations :

Heterocyclic Substituents: The triazole analog (C₈H₆N₄O₂) exhibits distinct coordination behavior, forming stable Co(II) complexes with photocatalytic activity due to the nitrogen-rich triazole ring .

Such compounds are often explored in kinase inhibition due to their planar geometry .

Functional and Application-Based Comparisons

Coordination Chemistry and Catalysis
  • The triazole-containing compound (C₈H₆N₄O₂) demonstrates utility in forming Co(II) complexes, which exhibit photocatalytic degradation of organic dyes under visible light . In contrast, the pyrazole-substituted target compound lacks reported catalytic applications but may serve as a ligand for transition metals due to its nitrogen donors.
Pharmaceutical Potential
  • The fused pyrazolo-pyridine derivative (C₁₃H₁₃N₅O₂) is structurally analogous to kinase inhibitors, where fused heterocycles enhance target affinity. The methyl groups may improve metabolic stability .
  • The bromophenyl analog (C₁₂H₈BrNO₂) could act as a halogen-bonding motif in drug-receptor interactions, a feature absent in the target compound .
Acidity and Solubility
  • The carboxylic acid group in all compounds confers pH-dependent solubility. Electron-withdrawing groups (e.g., bromine in C₁₂H₈BrNO₂) increase acidity (lower pKa), enhancing water solubility at physiological pH .

Biological Activity

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both a pyrazole and a pyridine ring, which contribute to its diverse biochemical interactions and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H9N3O2C_{10}H_{9}N_{3}O_{2} with a molecular weight of 203.2 g/mol. The compound is characterized by the following structural features:

PropertyDescription
Molecular Formula C10H9N3O2
SMILES CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)O
InChI InChI=1S/C10H9N3O2/c1-13-6-9(5-12-13)7-2-8(10(14)15)4-11-3-7/h2-6H,1H3,(H,14,15)
InChIKey UABQBYRTVXIXHV-UHFFFAOYSA-N

Anticancer Properties

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting their potential as therapeutic agents against malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been noted to influence inflammatory pathways. Its interaction with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, suggests a role in modulating inflammation at the cellular level .

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to bind to specific biomolecules, including transcription factors and enzymes. This binding alters the activity of these proteins, thereby influencing various cellular processes such as apoptosis and inflammation .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that pyrazole-based compounds significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Antimicrobial Evaluation : Research indicated that 5-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often synthesized by reacting amino-substituted pyrazole precursors with acid anhydrides or chlorides (e.g., using 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester as a starting material). Intermediates are characterized using IR spectroscopy (to confirm functional groups like carbonyl or pyrazole rings), ¹H-NMR (to verify substituent positions), and mass spectrometry (for molecular weight validation). Elemental analysis ensures purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations).
  • ¹H-NMR : Resolves substituent positions (e.g., methyl groups on pyrazole at δ ~2.5 ppm, pyridine protons at δ ~8-9 ppm).
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensures >95% purity by matching experimental and theoretical C/H/N/O ratios .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazole-carboxylic acid derivatives?

  • Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic reactions. Basic catalysts like K₂CO₃ facilitate substitutions (e.g., in synthesizing 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde). Reactions often proceed under inert atmospheres (N₂/Ar) at 40–100°C for 5–72 hours, depending on the step .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of pyrazole-carboxylic acid derivatives?

  • Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD combines computational reaction path searches with experimental feedback to optimize conditions (e.g., reducing trial-and-error in palladium-catalyzed cross-couplings). Machine learning models can prioritize reaction parameters (temperature, catalyst loading) for higher yields .

Q. How can structural analogs of this compound be designed to enhance biological activity (e.g., anti-inflammatory or anti-cancer effects)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the pyridine or pyrazole rings. For instance, replacing methyl groups with trifluoromethyl (as in 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) enhances metabolic stability.
  • Biological Assays : Test analogs in cell-based models (e.g., prostate cancer proliferation assays) to evaluate autophagy induction or mTOR/p70S6K inhibition mechanisms .

Q. How to resolve contradictions in reported pharmacological data for structurally similar compounds?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, dosing protocols).
  • Metabolic Profiling : Use LC-MS to identify metabolites that may influence activity discrepancies.
  • Crystallography : Resolve 3D structures (e.g., torsion angles in pyrazole rings) to explain variations in binding affinity .

Q. What strategies mitigate side reactions during multi-step syntheses of this compound?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acids as esters during alkylation steps).
  • Stepwise Monitoring : Use TLC or HPLC to track intermediate purity.
  • Catalyst Optimization : Palladium acetate with tert-butyl XPhos ligand reduces byproducts in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid
Reactant of Route 2
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5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

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